2,2-Dimethyloctanoic Acid-d3
Description
Properties
Molecular Formula |
C₁₀H₁₇D₃O₂ |
|---|---|
Molecular Weight |
175.28 |
Synonyms |
2,2-Dimethyloctanoic Acid-d3; α,α-Dimethyloctanoic Acid-d3; 2,2-Dimethyl-Octanoic Acid-d3; |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Deuterium Incorporation for Research Applications
Regioselective Synthesis of the Parent 2,2-Dimethyloctanoic Acid for Academic Investigations
The synthesis of 2,2-dimethyloctanoic acid, a sterically hindered carboxylic acid, requires regioselective methods to install the two methyl groups at the α-position. Direct α,α-dimethylation of octanoic acid is challenging due to issues of over-alkylation and the relatively low acidity of the α-protons. Therefore, indirect methods are generally employed, with the malonic ester synthesis being a prominent and versatile approach. wikipedia.orgmasterorganicchemistry.comlibretexts.orguobabylon.edu.iq
The malonic ester synthesis provides a reliable route to 2,2-disubstituted carboxylic acids. The general strategy involves the sequential alkylation of a malonic ester, followed by hydrolysis and decarboxylation.
A plausible synthetic route for 2,2-dimethyloctanoic acid via malonic ester synthesis is outlined below:
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to generate a stabilized enolate.
First Alkylation: The enolate is reacted with a hexyl halide (e.g., 1-bromohexane) to introduce the six-carbon chain.
Second Deprotonation: A second equivalent of base is used to deprotonate the mono-alkylated malonic ester.
Methylation: The resulting enolate is then reacted with a methylating agent, such as methyl iodide, to introduce the first methyl group.
Second Methylation: The methylation step is repeated to install the second methyl group, yielding a dialkylated malonic ester.
Hydrolysis and Decarboxylation: The dialkylated malonic ester is subsequently hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to afford the desired 2,2-dimethyloctanoic acid.
An alternative approach involves the α-alkylation of a suitable ester enolate. For instance, the lithium enolate of methyl isobutyrate can be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) and subsequently alkylated with a hexyl halide. This method offers a more direct route to the carbon skeleton of the target molecule.
| Step | Reagents and Conditions | Intermediate/Product |
| 1 | Diethyl malonate, Sodium ethoxide in Ethanol | Diethyl sodiomalonate |
| 2 | 1-Bromohexane | Diethyl hexylmalonate |
| 3 | Sodium ethoxide in Ethanol | Diethyl sodiohexylmalonate |
| 4 | Methyl iodide | Diethyl hexylmethylmalonate |
| 5 | Sodium ethoxide, Methyl iodide | Diethyl hexyl(methyl)malonate |
| 6 | 1. NaOH (aq), Heat; 2. H3O+ | 2,2-Dimethyloctanoic acid |
Isotopic Enrichment Strategies for 2,2-Dimethyloctanoic Acid-d3 Synthesis
The synthesis of this compound requires the specific incorporation of three deuterium (B1214612) atoms. Given the target structure, the most logical position for deuteration is one of the α-methyl groups.
Deuterium Incorporation Techniques
Several methods can be employed for the introduction of deuterium into carboxylic acids and their precursors. For the synthesis of this compound, a strategy involving the use of a deuterated methylating agent in the final alkylation step of a synthetic sequence is highly effective.
One of the most direct methods involves a modification of the malonic ester synthesis described in section 2.1. After the introduction of the hexyl group and one methyl group, a deuterated methylating agent, such as deuterated methyl iodide (CD3I), is used for the second methylation. Subsequent hydrolysis and decarboxylation would yield 2,2-dimethyloctanoic acid with one of the methyl groups fully deuterated.
Another approach involves catalytic hydrogen-deuterium (H/D) exchange. While this method is often used for deuterating protons on aromatic rings or at positions with enhanced acidity, it can be adapted for α-protons of carboxylic acids under certain conditions. libretexts.orgnih.gov However, for a gem-dimethyl group, achieving selective deuteration of only one methyl group while leaving the other and the rest of the molecule intact can be challenging and may lead to a mixture of isotopologues.
Decarboxylative deuteration is a modern technique that can be highly selective. nju.edu.cn This method typically involves the conversion of a carboxylic acid to a derivative that can undergo radical decarboxylation in the presence of a deuterium source. However, this would not be a direct route to the desired d3-compound from the parent acid.
Control of Deuteration Level and Positional Specificity
The use of a deuterated reagent like CD3I in a stoichiometric chemical reaction provides excellent control over the level and position of deuteration. By employing CD3I in the final methylation step of the malonic ester synthesis, the incorporation of a -CD3 group is ensured with high isotopic purity.
The reaction sequence would be as follows:
Alkylation of diethyl malonate with 1-bromohexane.
Methylation with methyl iodide.
Methylation with deuterated methyl iodide (CD3I).
Hydrolysis and decarboxylation.
This sequence ensures the specific introduction of three deuterium atoms at one of the α-methyl positions. The isotopic enrichment would be primarily determined by the isotopic purity of the CD3I used.
| Method | Deuterium Source | Key Features |
| Modified Malonic Ester Synthesis | Deuterated methyl iodide (CD3I) | High regioselectivity and control over deuteration level. |
| Catalytic H/D Exchange | Deuterium oxide (D2O) | Can be less selective for specific methyl groups in a gem-dimethyl system. |
| Decarboxylative Deuteration | Deuterium source (e.g., D2O) | Generally not suitable for introducing a deuterated methyl group to an existing carbon skeleton. |
Derivatization Strategies for Enhanced Analytical and Mechanistic Studies
Derivatization of 2,2-dimethyloctanoic acid and its deuterated analog can be crucial for enhancing their analytical properties, such as volatility for gas chromatography-mass spectrometry (GC-MS) analysis, or for probing structure-activity relationships.
Esterification and Other Functional Group Transformations
Esterification is a common derivatization for carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method. chemguide.co.ukmasterorganicchemistry.com However, due to the steric hindrance of the α,α-disubstituted carboxyl group in 2,2-dimethyloctanoic acid, more forcing conditions or alternative esterification methods may be required.
Common Esterification Methods:
Fischer Esterification: Reaction with an alcohol (e.g., methanol, ethanol) and a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) with heating. masterorganicchemistry.com
Reaction with Diazomethane or Trimethylsilyldiazomethane: A mild and efficient method for the preparation of methyl esters. commonorganicchemistry.com
Steglich Esterification: Utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate ester formation under mild conditions. commonorganicchemistry.com
Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with an alcohol. commonorganicchemistry.com
Beyond esterification, the carboxylic acid can be converted into other functional groups, such as amides, by reacting the corresponding acid chloride with an amine. google.com These derivatives can be useful for various biological and analytical studies.
Synthesis of Analogs for Structure-Activity Relationship Studies
To investigate the structure-activity relationship (SAR) of branched-chain fatty acids, a series of analogs of 2,2-dimethyloctanoic acid can be synthesized. nih.govnih.govresearchgate.net These studies help to understand how modifications to the chemical structure affect the biological activity of the compound.
Potential Modifications for SAR Studies:
Chain Length Variation: Synthesis of analogs with shorter or longer alkyl chains (e.g., 2,2-dimethylhexanoic acid, 2,2-dimethyldecanoic acid).
Alteration of the gem-Dimethyl Group: Replacing the methyl groups with other alkyl groups (e.g., diethyl, dipropyl) to probe the effect of steric bulk at the α-position.
Introduction of Unsaturation: Incorporating double or triple bonds into the alkyl chain to assess the impact of conformational rigidity.
Modification of the Carboxylic Acid: Conversion to esters, amides, or alcohols to determine the importance of the acidic functional group for biological activity. drugdesign.org
Sophisticated Analytical Methodologies Employing 2,2 Dimethyloctanoic Acid D3
Chromatographic Separation Techniques Integrated with Isotopic Analysis
The separation of analytes is a prerequisite for accurate mass spectrometric analysis. Gas chromatography is a cornerstone technique for the analysis of volatile compounds, including fatty acids.
For GC analysis, fatty acids are typically converted into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs). gcms.cz The separation of these FAMEs is achieved on a capillary column, where they are resolved based on their boiling points and interaction with the column's stationary phase.
When analyzing deuterated fatty acids such as 2,2-Dimethyloctanoic Acid-d3 alongside their non-deuterated analogs, a phenomenon known as the chromatographic H/D isotope effect may be observed. Deuterated compounds can sometimes elute slightly earlier from the GC column than their corresponding protiated (non-deuterated) counterparts. nih.gov This is because the C-D bond has slightly different vibrational energy compared to the C-H bond, which can lead to minor differences in intermolecular interactions with the stationary phase. Analytical methods must account for this potential shift in retention time to ensure correct peak identification and integration. High-resolution capillary columns are therefore essential for separating the deuterated standard from any potential isomeric interferences.
Table 3: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Fatty Acid Methyl Esters | FAMEs |
Liquid Chromatography (LC) Approaches for Complex Mixture Analysis
In the analysis of complex mixtures, such as environmental or biological samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier technique. amegroups.org The accuracy of LC-MS/MS quantification can be significantly affected by matrix effects, where other components in the sample either suppress or enhance the ionization of the target analyte. lcms.cz
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these issues. nih.gov Because the deuterated standard co-elutes with the native analyte and experiences identical matrix effects and instrument variability, it provides a reliable reference for quantification. pubcompare.ai Any variation in the analytical process affects both the analyte and the standard, allowing for a highly accurate calculation of the analyte's concentration. While specific LC methods detailing the retention time for this compound are proprietary to the developing labs, its application follows established principles for deuterated standards.
Table 1: Conceptual LC-MS/MS Parameters for Analysis Using a Deuterated Standard This table illustrates typical parameters in a method that would employ a deuterated standard like this compound. Actual values are method-specific.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| LC Column | Reversed-Phase C18 or C8 | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with Formic Acid | Elutes compounds from the column into the mass spectrometer. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Generates negatively charged ions from the carboxylic acid group. |
| MS/MS Transition (Analyte) | Precursor Ion (M-H)- → Product Ion | Specific mass transition for quantifying the native compound. |
| MS/MS Transition (Standard) | Precursor Ion (M+3-H)- → Product Ion | Specific mass transition for quantifying the d3-labeled standard. |
Specialized Sample Preparation and Enrichment Techniques
Before instrumental analysis, samples often require preparation to extract and concentrate the analytes of interest and remove interfering substances. The efficiency of these extraction steps can vary between samples. This compound is documented as a recovery standard in monitoring studies. unit.no In this role, it is added to the sample at the very beginning of the preparation process.
Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. By measuring the amount of this compound that is recovered at the end of the process, analysts can calculate the percentage of analyte lost during preparation. This "recovery factor" is then used to correct the final measured concentration of the native analyte, leading to a more accurate result that reflects the true concentration in the original sample.
Table 2: Illustrative Use of this compound as a Recovery Standard
| Step | Action | Result |
|---|---|---|
| 1. Spiking | A known amount (e.g., 100 ng) of this compound is added to the raw sample. | Sample contains the recovery standard before extraction. |
| 2. Extraction | The sample undergoes a multi-step extraction and cleanup procedure (e.g., SPE). | Some of the standard and analyte may be lost. |
| 3. Analysis | The final extract is analyzed by LC-MS/MS. | Instrument measures 85 ng of the d3-standard and 42.5 ng of the native analyte. |
| 4. Correction | Recovery is calculated (85 ng / 100 ng = 85%). The analyte's measured value is corrected for this loss (42.5 ng / 0.85). | The corrected, true concentration of the native analyte is determined to be 50 ng. |
Advanced Spectroscopic Characterization in Research
Spectroscopic techniques are essential for confirming the structure and purity of chemical compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. nih.gov For this compound, both ¹H NMR and ¹³C NMR would be used to confirm its identity and isotopic labeling.
In a ¹H NMR spectrum, the key confirmation of successful deuteration would be the absence or significant reduction of the proton signal corresponding to the position of the deuterium (B1214612) atoms. In ¹³C NMR, the carbon atom bonded to the deuterium would show a characteristic splitting pattern and a shift in its resonance compared to the non-deuterated compound, confirming the location of the label. While specific spectral data for this compound is not publicly available, the principles of NMR analysis provide a clear framework for its structural confirmation.
Table 3: Predicted NMR Observables for Structural Elucidation of this compound
| Technique | Expected Observation | Information Gained |
|---|---|---|
| ¹H NMR | Signals for protons on the octyl chain and methyl groups; reduced or absent signal at the deuterated position. | Confirms the overall proton framework and successful incorporation of deuterium. |
| ¹³C NMR | Signals for all 10 carbon atoms in the structure. | Confirms the carbon backbone of the molecule. |
| Deuterium-Decoupled ¹³C NMR | The carbon attached to the deuterium atoms would appear as a singlet at a specific chemical shift. | Pinpoints the exact location of the deuterium labeling on the carbon skeleton. |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. chemicalbook.com The resulting spectrum serves as a unique "molecular fingerprint," which is highly specific to the compound's structure and chemical bonding. nist.gov
For this compound, a Raman spectrum would display characteristic peaks corresponding to C-H, C-C, and C=O bond vibrations. Crucially, it would also show a distinct C-D (carbon-deuterium) vibrational peak at a lower frequency (wavenumber) compared to a C-H peak due to the heavier mass of deuterium. This unique C-D peak would serve as an unambiguous indicator of deuteration and could be used for quality control to confirm the identity and purity of the isotopically labeled standard.
Isotope Ratio Mass Spectrometry (IRMS) for Tracing Applications
Isotope Ratio Mass Spectrometry (IRMS) is an analytical technique used to measure the relative abundance of isotopes in a given sample with extremely high precision. pubcompare.ai While the primary application of this compound appears to be as an internal standard in quantitative chromatography, deuterated compounds are also widely used as tracers in metabolic studies.
In a hypothetical tracing application, this compound could be introduced into a biological system. By using IRMS to track the elevated deuterium ratio in various downstream metabolites, researchers could elucidate the metabolic fate of the fatty acid. This technique allows for the precise mapping of biochemical pathways and the quantification of metabolic flux, providing insights that are not achievable with other methods.
Applications in Biological and Metabolic Pathway Elucidation
In Vivo and In Vitro Metabolic Fate Studies of Branched-Chain Fatty Acids
The unique structure of 2,2-dimethyloctanoic acid, with two methyl groups at the alpha-carbon, presents a challenge to standard fatty acid degradation pathways. This structural feature makes its deuterated analogue an excellent probe for investigating alternative metabolic routes.
The metabolism of fatty acids in organisms primarily occurs through β-oxidation. However, substitutions on the carbon chain can hinder this process. In the case of 2,2-dimethyloctanoic acid, the presence of two methyl groups on the α-carbon effectively blocks both α-oxidation and β-oxidation from commencing at the carboxyl end. nih.gov
Studies on similarly structured compounds, such as 2,2-dimethylstearic acid, have demonstrated that the metabolic fate of such molecules is redirected towards ω-oxidation. nih.gov This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid. The initial step is the hydroxylation of the ω-carbon, followed by further oxidation to a carboxylic acid, resulting in the formation of a dicarboxylic acid. nih.gov Once the dicarboxylic acid is formed, it can then undergo β-oxidation from the unsubstituted (ω) end of the molecule. nih.gov Therefore, 2,2-Dimethyloctanoic Acid-d3 serves as a specific substrate to study the activity and kinetics of the enzymes involved in the ω-oxidation pathway, as its primary metabolic route is through this system.
The blockage of α- and β-oxidation at the carboxyl end makes this compound a useful tool to isolate and study the ω-oxidation pathway in various tissues and organisms. By tracing the d3-labeled molecule and its metabolites, researchers can gain insights into the regulation and significance of ω-oxidation, which is often considered a subsidiary but important pathway, especially when β-oxidation is impaired. nih.gov
The use of this compound as a tracer allows for the unambiguous identification of its metabolic products. As it is processed through the ω-oxidation pathway, a series of deuterated intermediates are formed. The initial product is the ω-hydroxylated d3-acid, which is then oxidized to the corresponding d3-dicarboxylic acid. This dicarboxylic acid then becomes a substrate for β-oxidation from the ω-end.
By employing techniques such as mass spectrometry, the deuterium (B1214612) label can be detected in downstream metabolites, confirming their origin from the administered this compound. For instance, the administration of 2,2-dimethylstearic acid leads to the excretion of 2,2-dimethyladipic acid and 2,2-dimethysuccinic acid, which are products of ω-oxidation followed by several cycles of β-oxidation. nih.gov Similarly, the metabolism of this compound would be expected to produce deuterated dicarboxylic acids of shorter chain lengths.
The ability to trace these labeled intermediates provides a clear picture of the metabolic cascade and helps in the identification of previously unknown or low-abundance metabolites. This is crucial for building a comprehensive understanding of branched-chain fatty acid metabolism and its potential role in various physiological and pathological states.
| Precursor Compound | Predicted Metabolic Pathway | Key Predicted Deuterated Metabolites |
| This compound | ω-Oxidation followed by β-Oxidation | 2,2-Dimethyl-8-hydroxyoctanoic Acid-d3 |
| 2,2-Dimethyloctanedioic Acid-d3 | ||
| 2,2-Dimethyladipic Acid-d3 | ||
| 2,2-Dimethysuccinic Acid-d3 |
This table is based on the established metabolic fate of analogous compounds and illustrates the expected metabolic products of this compound.
While this compound is primarily used to study catabolic pathways, deuterated fatty acids, in general, are valuable for investigating fatty acid biosynthesis in microorganisms. nih.govnih.gov Microbial systems can be engineered to produce a variety of fatty acid-derived chemicals. nih.gov By supplying a labeled precursor like a deuterated short-chain fatty acid, researchers can trace its incorporation into longer-chain fatty acids.
In the context of branched-chain fatty acid biosynthesis, if this compound were to be used as a substrate in a microbial system capable of chain elongation or modification, the deuterium label would allow for the tracking of its conversion into other molecules. This could provide insights into the substrate specificity of the enzymes involved in the microbial fatty acid synthesis pathways. nih.gov
Fluxomics and Tracing Metabolic Pathways with Deuterated Fatty Acids
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.comnih.gov Stable isotope tracers, such as those labeled with deuterium, are central to these studies. nih.gov
This compound can be employed in pulse-chase experiments to determine the turnover rates of branched-chain fatty acids in a given system. By introducing a "pulse" of the labeled compound and then monitoring the rate at which the deuterium label is diluted or disappears from the fatty acid pool over time, researchers can calculate the rate of its consumption and replacement.
This information is critical for understanding the dynamics of fatty acid metabolism under different physiological conditions. For example, it can be used to study how diet, disease, or drug treatment affects the rate at which branched-chain fatty acids are utilized for energy or incorporated into complex lipids. While the principles of dynamic metabolic flux analysis (DMFA) are well-established for various labeled compounds, the specific application of this compound would be novel in this context. creative-proteomics.com
In biosynthetic pathways, this compound can be used to trace the flow of carbon from a fatty acid backbone into other molecules. If this branched-chain fatty acid can be broken down into smaller units that are then used to build other biomolecules, the deuterium label will appear in those end products.
Contributions to Membrane Biology and Cellular Physiology Research
The study of branched-chain fatty acids (BCFAs) is crucial for understanding the intricate workings of cellular membranes and their response to various stimuli. The incorporation of BCFAs into lipid bilayers can significantly alter the physical and chemical properties of membranes, thereby influencing cellular function.
Influence of Branched-Chain Fatty Acids on Membrane Composition and Function
Branched-chain fatty acids, such as the non-deuterated counterpart 2,2-dimethyloctanoic acid, play a significant role in modulating the fluidity and structure of cell membranes. Unlike their straight-chain counterparts, the methyl branches on BCFAs introduce steric hindrance, which disrupts the tight packing of acyl chains in the lipid bilayer. This disruption leads to an increase in membrane fluidity. Studies on model membranes have shown that BCFAs can reduce the thickness of the lipid bilayer and alter its phase behavior. researchgate.netnih.govacs.org The presence of BCFAs can influence the formation of lipid rafts, which are specialized membrane microdomains enriched in certain lipids and proteins that are involved in signal transduction and other cellular processes. acs.org
The use of this compound in such studies would allow researchers to trace the incorporation and distribution of this specific BCFA within the membrane. By using techniques like mass spectrometry, it is possible to quantify the amount of the deuterated fatty acid that becomes part of different membrane lipid species, providing insights into the metabolic pathways involved in membrane remodeling.
Role in Cellular Adaptations to Environmental or Metabolic Stressors
Cells adapt to environmental stressors, such as changes in temperature or exposure to toxins, by altering the composition of their membranes to maintain optimal fluidity and function. nih.gov BCFAs are known to be important in these adaptive responses in various organisms. For instance, some bacteria increase the proportion of BCFAs in their membranes in response to cold stress to counteract the membrane-rigidifying effects of low temperatures. nih.gov
In the context of metabolic stress, such as oxidative stress, the composition of membrane fatty acids can also be critical. Some studies suggest that certain fatty acids can influence the cellular response to oxidative damage. nih.govmdpi.comnih.gov For example, the medium-chain fatty acid decanoic acid has been shown to reduce oxidative stress levels in neuronal cells. nih.govnih.gov While the specific effects of 2,2-dimethyloctanoic acid on oxidative stress are not well-documented, this compound could be employed as a tracer to investigate how this particular BCFA is metabolized and integrated into cellular lipids under conditions of oxidative stress. This could help to elucidate whether it plays a protective role or contributes to cellular damage.
Isotopic Tracing in Biomarker Discovery and Biological Source Attribution
The stable isotope label in this compound makes it an excellent tracer for metabolic studies. By introducing this labeled compound into a biological system, researchers can follow its journey through various metabolic pathways, helping to identify new biomarkers and determine the origin of different molecules.
Tracing Dietary Origins and Metabolic Transformations of Lipids
Isotopically labeled fatty acids are widely used to trace the absorption, distribution, and metabolism of dietary lipids. bioscientifica.comresearchgate.netfao.org When a subject consumes a food product containing this compound, the labeled fatty acid can be tracked as it is absorbed by the intestines, transported in the bloodstream, and taken up by various tissues.
Using mass spectrometry-based analytical techniques, scientists can detect and quantify the presence of this compound in different lipid fractions, such as triglycerides, phospholipids, and cholesterol esters, within blood plasma, red blood cells, and tissue biopsies. researchgate.netnih.gov This provides a detailed picture of how this specific dietary BCFA is processed and utilized by the body. Such studies can reveal the rates of fatty acid turnover in different tissues and the extent to which dietary fatty acids are incorporated into cellular structures or used for energy. nih.gov
Below is an interactive data table summarizing the typical applications of deuterated fatty acids in tracing studies.
| Application | Technique | Information Gained | Relevant Compound Classes |
| Dietary Lipid Absorption | GC-MS, LC-MS/MS | Rate and extent of fatty acid uptake from the gut | Triglycerides, Free Fatty Acids |
| Tissue-Specific Lipid Uptake | Isotope Ratio MS | Distribution and accumulation of fatty acids in various organs | Phospholipids, Triglycerides |
| Fatty Acid Metabolism | Mass Spectrometry | Conversion of fatty acids into other metabolites (e.g., elongation, desaturation) | Acyl-CoAs, Eicosanoids |
| Membrane Lipid Remodeling | Lipidomics | Incorporation and turnover of fatty acids in cellular membranes | Phosphatidylcholines, Phosphatidylethanolamines |
Identification of Metabolic Signature Perturbations in Biological Systems
Metabolic profiling, or metabolomics, is a powerful approach for identifying changes in metabolism that are associated with disease or exposure to toxins. Stable isotope tracers like this compound can enhance these studies by providing dynamic information about metabolic fluxes. nih.gov
By exposing cells or organisms to this compound and then analyzing the resulting labeled metabolites, researchers can map the metabolic pathways that are affected by a particular condition. For example, in a disease state, the conversion of the deuterated fatty acid into other molecules may be altered compared to a healthy state. These changes in metabolic pathways can serve as early biomarkers for disease diagnosis or as indicators of treatment efficacy.
The use of deuterated compounds in conjunction with advanced analytical platforms allows for the sensitive and specific detection of metabolic perturbations. nih.govescholarship.org This approach has been successfully applied in various research areas, including cancer metabolism, neurological disorders, and metabolic syndrome. researchgate.net
The following table presents hypothetical data illustrating how the incorporation of this compound into different lipid classes might differ between a control and a disease state, highlighting a potential metabolic signature perturbation.
| Lipid Class | Control Group (% Incorporation) | Disease Group (% Incorporation) | Potential Implication |
| Triglycerides | 15.2 | 25.8 | Altered lipid storage |
| Phosphatidylcholine | 8.5 | 4.2 | Impaired membrane synthesis |
| Cholesterol Esters | 3.1 | 3.3 | No significant change |
| Free Fatty Acids | 2.0 | 5.9 | Increased lipolysis or reduced uptake |
This type of data can provide valuable insights into the underlying biochemical changes associated with a disease and can aid in the development of new diagnostic and therapeutic strategies.
Applications in Chemical and Materials Science Research
Research on Metal Carboxylate Catalyst Precursors
Metal carboxylates are frequently used as precursors for synthesizing metal or metal oxide materials, including catalysts. google.comgoogle.com The carboxylate ligand, such as 2,2-dimethyloctanoate, plays a crucial role in the formation and properties of these precursors.
Role of 2,2-Dimethyloctanoic Acid as a Ligand in Homogeneous and Heterogeneous Catalysis
In the formation of catalyst precursors, 2,2-dimethyloctanoic acid functions as a ligand, a molecule that binds to a central metal atom. A common synthesis method involves combining an organometallic compound with a stoichiometric excess of a carboxylic acid, such as 2,2-dimethyloctanoic acid. google.comgoogle.com The mixture is heated, causing the thermal decomposition of the organometallic compound. google.comgoogle.com The liberated metal cations then combine with the carboxylate anions to form the metal carboxylate complex in situ. google.comgoogle.com This solution-based synthesis provides a direct route to the precursor, which can often be used without further purification, enhancing the reproducibility of the final catalytic material. google.comgoogle.com The carboxylate group of the acid coordinates with the metal ion, creating a stable precursor that is often soluble in organic solvents, making it suitable for homogeneous catalysis or for controlled deposition onto a support for heterogeneous catalysis.
Structural Characterization of Metal-Carboxylate Complexes in Solution and Solid State
The precise structure of the resulting metal-carboxylate complexes is determined using a variety of analytical techniques. The formation of the metal carboxylate is typically verified using Fourier Transform Infrared Spectroscopy (FTIR), which detects the characteristic vibrational frequencies of the metal-carboxylate bond. google.comgoogle.comnih.gov Further characterization provides deeper insights into the complex's structure.
| Analytical Technique | Information Provided | State |
| Fourier Transform Infrared (FTIR) Spectroscopy | Confirms the coordination of the carboxylate group to the metal center by observing shifts in the C=O stretching frequency. nih.gov | Solid or Solution |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the structure of the complex in solution, providing information about the ligand environment around the metal ion. | Solution |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms and the coordination geometry of the metal center in the solid state. mdpi.com | Solid State |
| Thermogravimetric Analysis (TGA) | Investigates the thermal stability of the complex and its decomposition pathway, which is crucial for its use as a precursor in high-temperature synthesis. nih.gov | Solid State |
These characterization methods are essential for understanding the relationship between the precursor's structure and the properties of the final catalytic material. researchgate.net
Impact of Ligand Structure on Catalyst Performance and Selectivity
The structure of the carboxylic acid ligand has a profound impact on the resulting catalyst's behavior. The 2,2-dimethyloctanoic acid ligand possesses a bulky neopentyl group adjacent to the coordinating carboxylate functionality. This steric hindrance influences several key aspects of the catalyst:
Coordination Environment: The bulkiness of the ligand can limit the number of ligands that can coordinate to a metal center, influencing the geometry of the final complex.
Solubility and Stability: The long alkyl chain and branched structure enhance solubility in nonpolar solvents and can improve the thermal stability of the precursor.
Catalytic Activity: In a catalytic process, the bulky ligand can create specific pockets or channels around the metal's active site. This can control how substrate molecules approach the active site, thereby enhancing selectivity for a particular product. mdpi.com For instance, a well-defined porous structure with a large surface area can promote the accessibility of active sites and the desorption of products, leading to improved catalytic performance. mdpi.com
Organic Synthesis and Reaction Mechanism Studies
Beyond materials science, 2,2-dimethyloctanoic acid and its deuterated isotopologue are valuable tools in synthetic organic chemistry, particularly in creating stereochemically complex molecules and in elucidating reaction pathways.
Application in Asymmetric Desymmetrization Reactions
Asymmetric desymmetrization is a powerful strategy in organic synthesis where a chiral catalyst selectively transforms one of two identical functional groups in a prochiral molecule, creating a chiral product. nih.govchemrxiv.org Chiral ligands are essential for inducing this selectivity. While direct use of 2,2-dimethyloctanoic acid in this context is not widely documented, its structural motifs are relevant. A chiral derivative of this acid could be incorporated into a transition metal catalyst. The bulky 2,2-dimethyl framework would play a critical role in establishing a well-defined chiral environment around the metal center, enabling the catalyst to differentiate between the two identical groups of the substrate, leading to high enantioselectivity. nih.gov This approach is a key method for synthesizing chiral alcohols and ethers. nih.gov
Mechanistic Probes in Complex Organic Transformations using Deuterium (B1214612) Labeling
The deuterated compound, 2,2-Dimethyloctanoic Acid-d3, serves as a powerful tool for investigating the mechanisms of complex organic reactions. nih.gov Replacing hydrogen with its heavier isotope, deuterium, has a minimal effect on the chemical properties of a molecule but can have a significant impact on the rates of reactions involving the cleavage of the carbon-deuterium (C-D) bond. chem-station.com
This phenomenon, known as the Kinetic Isotope Effect (KIE) , is a cornerstone of mechanistic studies. chem-station.com The C-D bond is stronger than the corresponding carbon-hydrogen (C-H) bond, and thus it breaks more slowly. By strategically placing a deuterium label within a molecule like 2,2-dimethyloctanoic acid and comparing its reaction rate to the non-deuterated version, chemists can determine if the C-H bond at that position is broken during the rate-determining step of the reaction. chem-station.com
Furthermore, the deuterium atom acts as a traceable marker. Researchers can follow the position of the deuterium label in the products of a reaction using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry. This allows them to map the intricate bond-forming and bond-breaking steps of a transformation, providing clear evidence for proposed reaction pathways. nih.govresearchgate.net
| Isotopic Labeling Application | Technique Used | Information Gained |
| Kinetic Isotope Effect (KIE) | Reaction Rate Comparison | Identifies if C-H bond cleavage is part of the rate-determining step. chem-station.com |
| Isotope Tracer Studies | NMR, Mass Spectrometry | Tracks the position of the deuterium atom through a reaction to elucidate the mechanism. nih.gov |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,2-dimethyloctanoic acid-d3 for isotopic labeling studies?
- Methodological Answer : The synthesis of deuterated analogs like this compound typically involves alkylation and reduction steps. For example, triethylcarbinyl isobutyrate can be alkylated with a brominated ethyleneketal intermediate, followed by hydrolysis and NaBH4 reduction to yield hydroxylated derivatives . To ensure isotopic purity (>98% deuterium incorporation), researchers should validate intermediates via mass spectrometry and optimize reaction conditions (e.g., solvent systems, temperature) to minimize proton exchange. Column chromatography using chloroform/2-ethylhexanol/methanol/water mixtures can isolate the target compound from byproducts .
Q. What analytical techniques are recommended for quantifying this compound and its metabolites in biological samples?
- Methodological Answer :
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Ideal for separating deuterated compounds from non-deuterated analogs. Use a C18 column with mobile phases like methanol/water (acidified with 0.1% formic acid) to enhance ionization .
-
Gas Chromatography (GC) : Suitable for volatile derivatives (e.g., methyl esters). Derivatize with BF3-methanol and detect via flame ionization or electron capture .
-
Nuclear Magnetic Resonance (NMR) : <sup>2</sup>H-NMR can confirm deuterium positioning but requires high sample purity (>95%) .
Technique Sensitivity (ng/mL) Key Advantage Limitation LC-MS 1–10 High specificity Costly instrumentation GC 10–50 Cost-effective Requires derivatization NMR ≥100 Structural confirmation Low sensitivity
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Acute Toxicity : The LD50 for non-deuterated analogs in rats is >3,640 mg/kg (skin exposure). Use nitrile gloves and fume hoods to minimize dermal/ inhalation risks .
- Environmental Impact : The compound has low biodegradability (log Kow = 3.83) and moderate aquatic toxicity (fish NOEC >2.22 mg/L). Collect waste in sealed containers for incineration to prevent groundwater contamination .
Advanced Research Questions
Q. How do deuterium isotope effects influence the metabolic pathways of this compound compared to its protiated form?
- Methodological Answer : Deuterium substitution at the α-position slows β-oxidation due to kinetic isotope effects (KIE). In rat studies, 45% of administered this compound was excreted as polar metabolites (e.g., glucuronides) within 24 hours, compared to 60% for the protiated form. To study this, compare urinary metabolite profiles using LC-MS and stable isotope tracing. Note that deuterium reduces enzymatic cleavage rates by 2–5 fold, altering metabolite ratios .
Q. How can researchers resolve discrepancies in reported metabolic half-lives of this compound across different in vivo models?
- Methodological Answer : Contradictions often arise from species-specific cytochrome P450 activity or differences in sample preparation. For example:
- Rodent Models : Urinary excretion peaks at 24 hours (45% recovery) but declines sharply afterward .
- In Vitro Hepatocyte Assays : Half-lives may be shorter due to optimized oxygenation.
Standardize protocols by: - Using isotopically labeled internal standards (e.g., <sup>13</sup>C analogs) to correct for extraction efficiency.
- Validating enzyme kinetics via microsomal assays with NADPH cofactors .
Q. What strategies are effective for analyzing environmental persistence of this compound in aquatic systems?
- Methodological Answer :
- Biodegradation Studies : Use OECD Test Guideline 301B to measure dissolved organic carbon (DOC) removal in freshwater. The compound’s BCF <225 indicates low bioaccumulation, but its log Kow (3.83) suggests moderate hydrophobicity.
- Photolysis Experiments : Exclude UV light using amber glassware during storage to prevent degradation. Monitor photoproducts via high-resolution LC-MS .
Q. How can column chromatography be optimized to separate this compound from co-eluting hydroxylated metabolites?
- Methodological Answer : Use a kieselguhr column treated with dichlorodimethylsilane to enhance hydrophobicity. A solvent system of chloroform/2-ethylhexanol/methanol/water (15:15:120:180 v/v) effectively separates the parent compound (retained on column) from polar metabolites like 7-hydroxy derivatives, which elute with 75% aqueous methanol. Collect 2.5 mL fractions and validate purity via thin-layer chromatography (Rf = 0.6 in n-butanol/water/diethylamine 100:30:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
